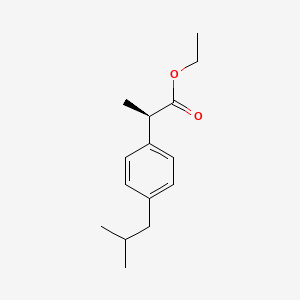

Ibuprofen ethyl, (R)-

描述

Ibuprofen ethyl, ®- is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is an ester formed by the reaction of ibuprofen with ethanol. It retains the pharmacological properties of ibuprofen but may exhibit different pharmacokinetic characteristics due to its esterified form. Ibuprofen ethyl, ®- is primarily used in scientific research to explore the effects of esterification on the activity and bioavailability of ibuprofen.

作用机制

Target of Action

Ibuprofen Ethyl, ®-, like its parent compound ibuprofen, primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are mediators of pain, fever, and blood clotting .

Mode of Action

Ibuprofen Ethyl, ®-, acts as a non-selective, reversible inhibitor of the cyclooxygenase enzymes . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer . It’s worth noting that the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo .

Biochemical Pathways

The primary biochemical pathway affected by Ibuprofen Ethyl, ®-, is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, ibuprofen reduces the synthesis of prostaglandins and thromboxanes from arachidonic acid . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of Ibuprofen Ethyl, ®-, are expected to be similar to those of ibuprofen. Ibuprofen is rapidly and completely absorbed when given orally . It binds extensively to plasma albumin, and its clearance increases at doses greater than 600mg . Ibuprofen is metabolized to glucuronide conjugates, which are excreted in the urine .

Result of Action

The inhibition of prostaglandin and thromboxane synthesis by Ibuprofen Ethyl, ®-, results in reduced inflammation, pain, and fever . Additionally, ibuprofen has been found to have effects on various inflammatory mediators and cells involved in acute and chronic inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ibuprofen Ethyl, ®-. For instance, ibuprofen has been identified as an emerging environmental pollutant due to its high human consumption and low rate of environmental degradation . Furthermore, the use of certain solvents can enhance the enzymatic resolution of racemic ibuprofen ethyl ester, leading to increased production of (S)-ibuprofen .

生化分析

Biochemical Properties

“Ibuprofen Ethyl, ®-” interacts with various enzymes and proteins in biochemical reactions. It has been studied for its interaction with the enzyme thermostable esterase (EST10) from Thermotoga maritima . The nature of these interactions involves the enzymatic resolution of racemic Ibuprofen Ethyl Ester to produce (S)-Ibuprofen .

Cellular Effects

The effects of “Ibuprofen Ethyl, ®-” on cells and cellular processes are primarily related to its role as a non-selective reversible inhibitor of cyclo-oxygenase isozyme (COX)-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane and prostacyclin . By inhibiting these enzymes, “Ibuprofen Ethyl, ®-” can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “Ibuprofen Ethyl, ®-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a non-selective reversible inhibitor of COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins .

Temporal Effects in Laboratory Settings

Studies have shown that it can be used in an ionic liquid system for the enzymatic resolution of racemic Ibuprofen Ethyl Ester .

Metabolic Pathways

“Ibuprofen Ethyl, ®-” is involved in the arachidonic acid metabolic pathway, where it interacts with the enzymes COX-1 and COX-2 . It inhibits these enzymes, preventing the conversion of arachidonic acid into prostaglandins .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen ethyl, ®- typically involves the esterification of ibuprofen with ethanol. This reaction is catalyzed by agents such as dicyclohexylcarbodiimide (DCC) or other suitable catalysts. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the ethyl ester of ibuprofen .

Industrial Production Methods

Industrial production of ibuprofen ethyl, ®- follows similar principles but is scaled up to accommodate larger volumes. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ibuprofen to its ethyl ester while minimizing by-products.

化学反应分析

Types of Reactions

Ibuprofen ethyl, ®- undergoes various chemical reactions, including:

Esterification: Formation of the ester from ibuprofen and ethanol.

Hydrolysis: Conversion back to ibuprofen and ethanol in the presence of water and an acid or base catalyst.

Oxidation and Reduction: Potential modifications to the ester group under specific conditions.

Common Reagents and Conditions

Esterification: Ethanol and dicyclohexylcarbodiimide (DCC) as a catalyst.

Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Esterification: Ibuprofen ethyl, ®-.

Hydrolysis: Ibuprofen and ethanol.

Oxidation and Reduction: Various oxidized or reduced derivatives of the ester group.

科学研究应用

Ibuprofen ethyl, (R)-, also known as (R)-Ibuprofen ethyl ester, is a chemical compound with the molecular formula . It is an ethyl ester of the R-isomer of ibuprofen .

Here's a summary of its applications based on the provided search results:

Scientific Research Applications

- Enantioselective Esterification: (R,S)-Ibuprofen can undergo enantioselective esterification with ethanol, a process catalyzed by lipases, to increase the concentration of S-ibuprofen in a racemic mixture . The conversion of ibuprofen to ethyl esters and the enantiomeric excess towards S-ibuprofen are affected by the ethanol and water contents of the reaction media .

- Production of Optically Active Products: Biocatalytic systems can provide optically active products with moderate to good enantioselectivity upon esterification . For example, the remaining acid (S)-(+)-3 was isolated with 69% ee (ee refers to enantiomeric excess) .

- Analytical Applications: Ibuprofen ethyl ester is suitable for use in analytical applications such as pharma release testing and pharma method development for qualitative and quantitative analysis .

- Inhibition of Neoplastic Transformation: The R-isomer of ibuprofen can inhibit neoplastic transformation of mammalian cells, potentially causing a chemopreventive effect . It has also been shown to inhibit protein kinase C activation in cells .

- Potential Therapeutic Agent: The R-isomer of ibuprofen is an effective therapeutic agent and may be administered to subjects having or suspected of having Alzheimer's or Alzheimer's-related diseases .

相似化合物的比较

Ibuprofen ethyl, ®- can be compared with other esterified forms of ibuprofen and similar NSAIDs:

Ibuprofen methyl ester: Another esterified form of ibuprofen with similar properties but different pharmacokinetics.

Ibuprofen propyl ester: Exhibits different solubility and absorption characteristics.

Naproxen ethyl ester: An esterified form of another NSAID, naproxen, used for similar purposes.

Ketoprofen ethyl ester: An esterified form of ketoprofen, another NSAID with similar applications

Ibuprofen ethyl, ®- is unique in its specific esterification with ethanol, which may offer distinct advantages in terms of solubility, absorption, and bioavailability compared to other esterified forms of ibuprofen and similar NSAIDs.

生物活性

Ibuprofen ethyl, (R)- is a chiral compound derived from ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This article explores its biological activity, focusing on its pharmacological effects, metabolic pathways, and enantiomeric properties.

Ibuprofen functions primarily as a non-selective inhibitor of cyclooxygenases (COX-1 and COX-2), enzymes involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-2 leads to a decrease in pro-inflammatory prostaglandins, thus providing anti-inflammatory and analgesic effects .

Metabolism and Enantiomeric Conversion

Upon administration, ibuprofen undergoes extensive metabolism in the liver. The (R)-enantiomer of ibuprofen is converted to the more active (S)-enantiomer through the action of alpha-methylacyl-CoA racemase, with approximately 53-65% conversion observed . The metabolic process can be divided into two phases:

- Phase I Metabolism : Involves hydroxylation and oxidation mediated by cytochrome P450 isoforms (CYP2C9, CYP2C19, and CYP2C8), leading to the formation of hydroxylated and carboxylated metabolites.

- Phase II Metabolism : Involves conjugation of these metabolites to glucuronides for excretion .

Case Study 1: Enzymatic Resolution

Research has demonstrated that enzymatic resolution of racemic ibuprofen ethyl ester can yield enantiomerically enriched products. In a study utilizing various lipases, it was found that C. rugosa lipase exhibited high selectivity for the (S)-enantiomer during hydrolysis of ibuprofen ethyl ester . The enantioselectivity was quantified using enantiomeric excess (ee) values, indicating that certain lipases could effectively discriminate between the (R) and (S) forms.

| Enzyme Type | Enantiomer Preference | E-value | ee (%) |

|---|---|---|---|

| C. rugosa lipase CRL1 | (S)-ibuprofen | 52 | 81 |

| Lip2p from Y. lipolytica | (S)-ibuprofen | 52 | 85 |

Case Study 2: Ionic Liquid Systems

Another study investigated the use of ionic liquids (ILs) to enhance the enzymatic resolution process. The results indicated that specific ILs significantly improved both conversion rates and enantiomeric excess for producing (S)-ibuprofen from racemic ibuprofen ethyl ester. The highest observed enantiomeric excess was 96.2% with an E-value of 134.7 when using [OmPy][BF4] as a solvent .

Toxicology and Safety Profile

In toxicity studies involving various dosages of ibuprofen ethyl, no significant adverse effects were reported at therapeutic doses. Long-term studies indicated that while some liver enzyme activity increased slightly due to anti-inflammatory effects, there were no clinically relevant changes observed .

属性

IUPAC Name |

ethyl (2R)-2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFUVWJFLDLJP-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C1=CC=C(C=C1)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219318 | |

| Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153153-85-6 | |

| Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153153-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen ethyl, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153153856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFEN ETHYL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTH6KTY76S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。